molecular formula C40H54O2 B043926 (4R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4S)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-2-en-1-one CAS No. 23984-55-6

(4R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4S)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-2-en-1-one

Cat. No.: B043926
CAS No.: 23984-55-6
M. Wt: 566.9 g/mol
InChI Key: OABQIJAIRYEICK-HRAWYTEHSA-N
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Description

3'-Dehydrolutein/ Philosamiaxanthin/ 3-Hydroxy-beta,epsilon-caroten-3'-one is a xanthophyll.
3'-Dehydrolutein/Philosamiaxanthin/3-Hydroxy-beta,epsilon-caroten-3'-one is a natural product found in Caltha palustris with data available.

Scientific Research Applications

Antiviral Properties

  • Compounds from neem (Azadirachta indica), including derivatives of the chemical , showed potential in binding with conserved residues of the influenza virus NS1 protein, suggesting potential for natural, side-effect-free antiviral drugs (Ahmad et al., 2015).

Synthetic Applications

  • The compound has been used in the synthesis of degradation products of carotenoids, megastigmatrienones, and blumenol-A, demonstrating its versatility in organic synthesis (Ito et al., 1997).

Identification in Natural Extracts

  • Glycosidic constituents were isolated and identified from saffron, including the β-d-glucosides of derivatives of this compound, indicating its presence in natural extracts and potential biological activity (Straubinger et al., 1997).

Enzymatic Reactions and Bioactivity

  • The compound's derivatives were shown to undergo selective oxidation by cytochromes P450, highlighting its potential in bioactive compound synthesis and enzymatic reaction studies (Litzenburger & Bernhardt, 2016).

Asymmetric Synthesis

  • A novel approach to asymmetric synthesis of long-chain 1,3-polyols involves derivatives of this compound, demonstrating its importance in stereocontrolled chemical synthesis (Schwenter & Vogel, 2000).

Microbial Biotransformation

  • Microbial processes have been utilized to synthesize new γ-halolactones and hydroxylactones with a trimethylcyclohexene ring, derived from this compound, highlighting its role in microbial biotransformation and production of new chemical entities (Grabarczyk et al., 2014).

Properties

CAS No.

23984-55-6

Molecular Formula

C40H54O2

Molecular Weight

566.9 g/mol

IUPAC Name

(4R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-2-en-1-one

InChI

InChI=1S/C40H54O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-25,36-37,42H,26-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t36-,37+/m1/s1

InChI Key

OABQIJAIRYEICK-HRAWYTEHSA-N

Isomeric SMILES

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@H]2C(=CC(=O)CC2(C)C)C)/C)/C

SMILES

CC1=CC(CC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(=O)CC2(C)C)C)C)C)(C)C)O

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(=O)CC2(C)C)C)C)C

Synonyms

(3R,6’R)-3-Hydroxy-β,ε-caroten-3’-one;  all-trans-3-Hydroxy-α-caroten-3’-one;  3’-Oxolutein;  Philosamiaxanthin;  all-trans-Philosamiaxanthin; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4S)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(4R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4S)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-2-en-1-one
Reactant of Route 3
Reactant of Route 3
(4R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4S)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-2-en-1-one
Reactant of Route 4
Reactant of Route 4
(4R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4S)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-2-en-1-one
Reactant of Route 5
Reactant of Route 5
(4R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4S)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-2-en-1-one
Reactant of Route 6
(4R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4S)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-2-en-1-one
Customer
Q & A

Q1: How is 3'-oxolutein formed in chickens, and where does it accumulate?

A1: The research indicates that chickens can metabolize dietary lutein into 3'-oxolutein. This conversion likely takes place in the liver. [] Following its formation, 3'-oxolutein is found in various tissues, with the highest concentrations observed in the intestinal contents. It is also detected in the intestinal mucosa, serum, liver, toe webs, egg yolk, and bile. The distribution pattern suggests that the liver secretes 3'-oxolutein into the bile, which then enters the intestinal lumen. []

Q2: How does the ratio of lutein to 3'-oxolutein vary in different tissues of chickens?

A2: The study found that the ratio of lutein to its metabolite, 3'-oxolutein, varies across different tissues in chickens. Generally, the ratio follows this order: intestinal contents > intestinal mucosa > serum > liver ≈ toe web ≈ egg yolk > bile. This suggests a potential route for 3'-oxolutein processing and excretion. []

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